2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-
Description
The compound 2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- is a pyrrolidinedione derivative characterized by a central 2,5-pyrrolidinedione (succinimide) core substituted at the 1-position with a [(4-methylpiperazin-1-yl)acetyl]oxy group. This structure confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-12-4-6-13(7-5-12)8-11(17)18-14-9(15)2-3-10(14)16/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKYGSFECMLZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659314 | |
| Record name | 1-{[(4-Methylpiperazin-1-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856188-06-2 | |
| Record name | 1-{[(4-Methylpiperazin-1-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 856188-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]- (CAS No. 856188-06-2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H17N3O4
- Molecular Weight : 255.27 g/mol
The compound features a pyrrolidine ring fused with a piperazine moiety, which is often associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of compounds containing piperazine and pyrrolidine structures exhibit notable antimicrobial properties. A study evaluated the antibacterial effects against several pathogens:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2,5-Pyrrolidinedione derivative | Staphylococcus aureus | 0.96 - 7.81 |
| Klebsiella pneumonia | Weak | |
| Escherichia coli | Weak | |
| Pseudomonas aeruginosa | No activity |
The compound demonstrated strong activity against S. aureus, comparable to established antibiotics like penicillin .
Antineoplastic Activity
The cytotoxicity of the compound was assessed using the MTT assay on various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| SGC-7901 (gastric cancer) | Moderate |
| HeLa (cervical cancer) | Moderate |
| GES-1 (normal gastric mucosa) | Weak |
Results indicate that while the compound exhibits moderate antineoplastic activity against cancer cells, it shows weak inhibition of normal cells, suggesting a selective toxicity profile .
Anti-inflammatory Activity
In vitro studies also evaluated the anti-inflammatory potential of the compound. It was found that while most derivatives showed weak or no anti-inflammatory effects, one derivative exhibited significant inhibition rates of nitric oxide production in RAW264.7 cells induced by lipopolysaccharide (LPS), with inhibition rates ranging from 86.87% to 94.48% at concentrations of 1.0 and 2.0 µg/mL .
Case Studies and Research Findings
- Synthesis and Screening : A series of piperazine derivatives were synthesized and screened for biological activity, demonstrating that modifications to the piperazine structure can enhance antimicrobial potency.
- Comparative Studies : The biological activity of 2,5-Pyrrolidinedione derivatives was compared to other known compounds, revealing that structural variations significantly impact efficacy against specific bacterial strains and cancer cell lines.
- Mechanistic Insights : Further research into the mechanisms of action suggested that these compounds may interfere with bacterial cell wall synthesis or inhibit specific biological pathways in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Diversity: The target compound’s 4-methylpiperazinyl group distinguishes it from simpler alkyl (methyl, ethyl) or aromatic (benzoyloxy) substituents. This moiety may enhance solubility and receptor affinity compared to non-polar substituents .
- Reactivity: Bromoacetate derivatives (e.g., 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions, unlike the more stable 4-methylpiperazinyl analogue .
Q & A
Q. What are the recommended synthetic routes for 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-2,5-pyrrolidinedione?
Methodological Answer: The synthesis typically involves multi-step strategies, leveraging coupling reactions between activated pyrrolidinedione derivatives and piperazine-containing precursors. Key steps include:
- Step 1: Activation of the pyrrolidinedione core via succinimidyl ester formation using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) .
- Step 2: Reaction of the activated ester with 4-methylpiperazine under anhydrous conditions (e.g., DMF or DCM as solvent, 0–5°C to room temperature) to introduce the piperazinyl acetyloxy moiety .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization .
Example Protocol Table:
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | NHS, EDC, DMF, RT | Ester activation | 70–85% |
| 2 | 4-Methylpiperazine, DCM, 0°C → RT | Piperazinyl coupling | 60–75% |
| 3 | Silica gel (EtOAc/MeOH 9:1) | Purification | 90–95% purity |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (1680–1720 cm⁻¹) and piperazinyl N-H/N-methyl groups (2800–3000 cm⁻¹). Compare with reference spectra of 2,5-pyrrolidinedione derivatives .
- NMR (¹H/¹³C):
- ¹H NMR: Peaks at δ 2.3–2.5 ppm (piperazinyl N-CH₃), δ 3.4–3.7 ppm (piperazinyl CH₂), and δ 4.5–5.0 ppm (acetyloxy CH₂) .
- ¹³C NMR: Carbonyl carbons (δ 170–175 ppm), piperazinyl carbons (δ 45–60 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₁₁H₁₆N₂O₄: 256.32 g/mol) .
Advanced Research Questions
Q. How can reaction yields be optimized during piperazinyl moiety introduction?
Methodological Answer:
- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Selection: Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis) .
- Temperature Control: Gradual warming from 0°C to RT reduces exothermic side products.
- Stoichiometry: Excess 4-methylpiperazine (1.5–2.0 eq) ensures complete coupling .
Yield Comparison Table:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| None | DMF | RT | 55% |
| DMAP | DCM | 0°C → RT | 78% |
Q. How to resolve contradictions in pharmacological data between studies?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
- Structural Confirmation: Validate compound purity (HPLC ≥98%) and stereochemistry (circular dichroism if chiral) .
- Dose-Response Curves: Perform triplicate experiments with IC₅₀/EC₅₀ calculations to account for variability .
Q. What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Model transition states for hydrolysis or nucleophilic substitution at the acetyloxy group using Gaussian or ORCA software .
- MD Simulations: Predict solvation effects and stability in aqueous buffers (e.g., AMBER or GROMACS) .
- QSPR Models: Correlate substituent effects (e.g., piperazinyl groups) with logP or metabolic half-life .
Q. How to design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the piperazinyl group with morpholine or thiomorpholine to modulate solubility .
- Prodrug Strategies: Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to enhance bioavailability .
- Structural Table of Derivatives:
| Derivative | Modification | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 1.2 | 0.5 |
| Morpholine | Piperazine → morpholine | 0.8 | 1.2 |
| PEGylated | Acetyloxy → PEG-ethyl | -0.3 | 5.0 |
Q. What are the stability considerations for long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
